4-(吡啶-2-基)嘧啶-2-胺

描述

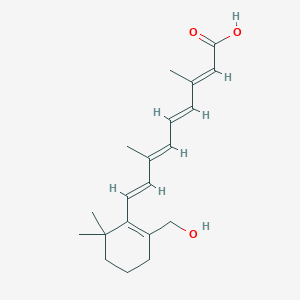

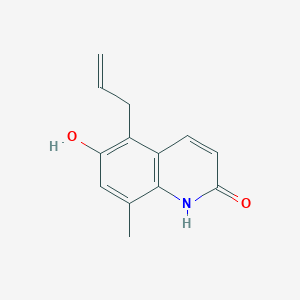

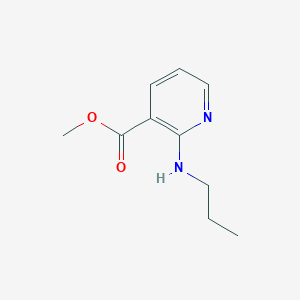

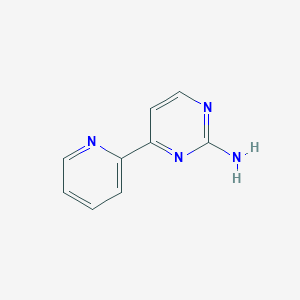

4-(Pyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The pyrimidine moiety is a common structural motif in many pharmaceuticals and bioactive molecules, and its derivatives are often explored for their biological activities.

Synthesis Analysis

The synthesis of compounds related to 4-(Pyridin-2-yl)pyrimidin-2-amine often involves the formation of pyrimidine rings through cyclization reactions. For instance, a series of ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold were synthesized, which suggests that similar synthetic strategies could be applied to synthesize the compound . Another study reported the synthesis of a compound from pyridine-4-carboxaldehyde and sulfadiazine, indicating that aldehyde precursors could be key in the synthesis of pyridine-pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including FTIR, NMR, and UV-Visible spectroscopy . X-ray crystallography has also been employed to determine the solid-state structure of these molecules, providing insights into their three-dimensional conformation and potential binding interactions .

Chemical Reactions Analysis

Compounds with pyrimidine and pyridine moieties can participate in a variety of chemical reactions. For example, they can form complexes with metal ions such as Zn(II) and Cu(II), which can be studied using UV/vis spectroscopy . The presence of functional groups like amines can influence the stability and reactivity of these complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted using computational methods such as Density Functional Theory (DFT). These properties include ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which are crucial for understanding the pharmacokinetic behavior of potential drug candidates . Additionally, molecular docking studies can provide insights into the interaction of these compounds with biological targets .

科学研究应用

1. Anti-Inflammatory Applications

- Summary of Application: Pyrimidines, including “4-(Pyridin-2-yl)pyrimidin-2-amine”, have been found to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Anti-Fibrosis Applications

- Summary of Application: A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

3. Anticancer Applications

- Summary of Application: 4-(Pyridin-2-yl)pyrimidin-2-amine derivatives have been found to be highly potent and selective inhibitors of CDK4 and CDK6, which are cyclin D dependent kinases that regulate entry into S phase of the cell cycle and are validated targets for anticancer drug discovery .

4. Synthesis of New Derivatives

- Summary of Application: New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized . These derivatives could be used for various applications in different scientific fields .

- Methods of Application: The derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions using dichlorobis(triphenylphosphine)Pd(II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .

- Results or Outcomes: The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .

5. Inhibitor of Bcr-Abl Kinase

- Summary of Application: A representative example of such substituted 2-aminopyrimidines is imatinib, a highly selective Bcr-Abl kinase inhibitor, which has been used successfully for treatment of chronic myeloid leukemia .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: Imatinib has been used successfully for treatment of chronic myeloid leukemia .

6. Ligands for Metal Complexation

- Summary of Application: 4-pyridinylpyrimidines are widely used as ligands for metal complexation .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

7. Synthesis of Nilotinib

- Summary of Application: “4-(Pyridin-3-yl)pyrimidin-2-amine” serves as an intermediate compound during the synthesis of Nilotinib . Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: Nilotinib has been used successfully for treatment of chronic myeloid leukemia .

8. Anti-Inflammatory Agent

- Summary of Application: The synthesis and COX-2 inhibitory activities of several 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines were reported . These compounds have potential anti-inflammatory effects .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

未来方向

属性

IUPAC Name |

4-pyridin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXVSZXHWDQESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377514 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-yl)pyrimidin-2-amine | |

CAS RN |

66521-65-1 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。